2-(5-Methyl-2-thienyl)ethanol

Vue d'ensemble

Description

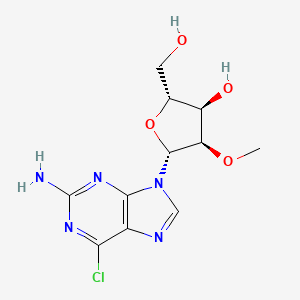

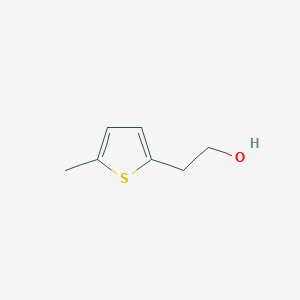

“2-(5-Methyl-2-thienyl)ethanol” is a derivative of thiophene . Thiophene is a heterocyclic compound with a five-membered ring, consisting of four carbon atoms and a sulfur atom . The compound “this compound” is often used as an important intermediate in organic synthesis . It can be used to prepare compounds with fluorescent properties, which are widely used in the fields of light-emitting diodes (LEDs), organic solar cells, sensors, and other electronic fields .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to an ethanol group . The molecular formula is C6H8OS , and the average molecular weight is 128.192 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.153 g/mL at 25 °C (lit.), a boiling point of 108-109 °C/13 mmHg (lit.), and a flash point of 214°F . It is slightly soluble in water . The refractive index is n20/D 1.551 (lit.) .Applications De Recherche Scientifique

Photochromism in Mixed Crystals

- Application : Studies on mixed crystals containing diarylethenes, including derivatives of 2-thienyl ethanol, reveal their potential in creating materials that change color under different illumination wavelengths. This has implications for developing advanced photoresponsive materials.

- Source : Takami, Kuroki, and Irie (2007) in the Journal of the American Chemical Society investigated the photochromism of mixed crystals containing various diarylethene derivatives, demonstrating different color changes under specific light wavelengths Takami, Kuroki, & Irie, 2007.

Electropolymerization in Ethanol Medium

- Application : The electropolymerization of 2,5-di-(-2-thienyl)-pyrrole, closely related to 2-thienyl ethanol, in ethanol has shown potential in creating electroactive films. This is significant in the development of conductive polymers.

- Source : A study by Brillas et al. (2000) in Electrochimica Acta detailed the electropolymerization process and its outcomes, showcasing the production of electroactive films Brillas et al., 2000.

Synthesis and Luminescence Properties

- Application : Research on derivatives of dihydrobenzoacridinone, including those with 2-thienyl ethanol structures, highlights their absorption and luminescence properties. This is relevant for applications in photoluminescent materials.

- Source : Kozlov et al. (2014) in the Russian Journal of Applied Chemistry explored these properties, indicating potential uses in optical materials Kozlov et al., 2014.

Safety and Hazards

The compound may be irritating to the eyes, skin, and respiratory tract . During handling, it is advised to avoid inhalation, contact with skin and eyes, and prolonged exposure . It should be stored in a well-ventilated place and kept cool . In case of disposal, it should be done according to local regulations .

Mécanisme D'action

Target of Action

2-(5-Methyl-2-thienyl)ethanol is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the primary targets of this compound could be diverse, depending on the specific biological activity it exhibits.

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific mode of action of this compound would depend on its specific target and the nature of the interaction.

Biochemical Pathways

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial activities, among others . Each of these activities could involve different biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial activities, among others . Each of these activities could result in different molecular and cellular effects.

Action Environment

The action environment of this compound could be influenced by various factors. For instance, its solubility in different solvents could affect its distribution and bioavailability . Additionally, its stability could be influenced by factors such as temperature, pH, and the presence of other substances.

Analyse Biochimique

Biochemical Properties

Thiophene derivatives have been shown to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Cellular Effects

Thiophene derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives have been shown to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Thiophene derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiophene derivatives have been shown to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Thiophene derivatives have been shown to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiophene derivatives have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPFPYTAXOPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3249465.png)